molecular formula C4H2BrNO2 B1498850 2-Bromooxazole-4-carbaldehyde CAS No. 1092351-90-0

2-Bromooxazole-4-carbaldehyde

Cat. No. B1498850
CAS RN: 1092351-90-0
M. Wt: 175.97 g/mol
InChI Key: QMVGIXDRBNCEPM-UHFFFAOYSA-N
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Description

“2-Bromooxazole-4-carbaldehyde” is a chemical compound with the molecular formula C4H2BrNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “2-Bromooxazole-4-carbaldehyde” is approximately 192.03 g/mol . The InChI Key is JDUXMFGFGCJNGO-UHFFFAOYSA-N . The SMILES string representation is BrC1=CSC(C=O)=N1 .


Physical And Chemical Properties Analysis

“2-Bromooxazole-4-carbaldehyde” is a crystalline powder with a color ranging from white to yellow . It has a melting point of 128.0°C to 130.0°C . The compound is considered to be 97% pure .

Scientific Research Applications

Fluorescence Probes and Detection of Homocysteine

A study by (Chu et al., 2019) describes the design and synthesis of a new fluorescence probe, DBTC, which shows high selectivity and sensitivity toward homocysteine (Hcy) in the presence of other amino acids. The probe has potential for researching the effects of Hcy in biological systems.

Synthesis of Alkaloids

(Ando & Terashima, 2010) detail the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving their usefulness as building blocks for synthesizing various 2-aminoimidazole alkaloids.

Catalysis in Isoquinoline Synthesis

In (Cho & Patel, 2006), 3-Bromopyridine-4-carbaldehyde is used in a palladium-catalyzed process to efficiently create isoquinolines, showcasing a new route for their synthesis.

Anti-corrosion Activity

The research by (Rehan, Al Lami, & Khudhair, 2021) focuses on synthesizing new compounds containing imidazo[1,2-a]pyrimidine moiety for anti-corrosion applications.

Bromination in Oxazole Synthesis

(Li, Buzon, & Zhang, 2007) describe a regioselective bromination of 5-substituted oxazoles, where the resulting 4-bromooxazoles serve as good partners in Suzuki–Miyaura coupling.

Synthesis of Triazole Derivatives

The study by (Journet et al., 2001) presents a method for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a safe and efficient process.

Ionic Liquid Promoted Synthesis

(Li et al., 2015) demonstrate an ionic liquid promoted intramolecular annulation method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones.

Mechanistic Insight into Halogen Dance Rearrangement

(Proust, Chellat, & Stambuli, 2011) explore the halogen dance reaction of 5-iodooxazoles to generate 4-iodooxazoles, offering mechanistic insights into this process.

Safety and Hazards

“2-Bromooxazole-4-carbaldehyde” is harmful if swallowed and can cause serious eye irritation, respiratory irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVGIXDRBNCEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653318
Record name 2-Bromo-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooxazole-4-carbaldehyde

CAS RN

1092351-90-0
Record name 2-Bromo-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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